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Compound of Interest

Compound Name: Thalidomide-Pip-N-boc

Cat. No.: B15621747

In-Depth Technical Guide: Thalidomide-Pip-N-
boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Thalidomide-Pip-N-boc, a critical
intermediate in the synthesis of advanced PROTAC (Proteolysis Targeting Chimera) degraders.

Chemical Identity and Supplier Information

CAS Number: 2636798-54-2[1]

Thalidomide-Pip-N-boc is a key building block in the field of targeted protein degradation. It is
a conjugate of the E3 ligase ligand thalidomide and a piperidine linker protected with a tert-
butyloxycarbonyl (Boc) group. Its primary application is in the synthesis of PROTACs, most
notably the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) degrader, LLC0424.[1][2]

Supplier Information:

This product is available from various chemical suppliers specializing in research chemicals
and building blocks for drug discovery. A prominent supplier for this compound is
MedChemExpress.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15621747?utm_src=pdf-interest
https://www.benchchem.com/product/b15621747?utm_src=pdf-body
https://www.medchemexpress.com/thalidomide-pip-n-boc.html
https://www.benchchem.com/product/b15621747?utm_src=pdf-body
https://www.medchemexpress.com/thalidomide-pip-n-boc.html
https://www.medchemexpress.eu/search.html?q=NSD2%20PROTAC%20Degrader&ft=&fa=&fp=
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

Property Value
Molecular Formula C23H28N40s
Molecular Weight 456.49 g/mol
Appearance Solid

Application in PROTAC Synthesis

Thalidomide-Pip-N-boc serves as a crucial precursor for the synthesis of the potent and
selective NSD2 degrader, LLC0424.[1][2] The thalidomide moiety of the molecule binds to the
E3 ubiquitin ligase Cereblon (CRBN), while the piperidine linker, after deprotection and further

modification, connects to a ligand that targets the protein of interest, in this case, NSD2.

The resulting PROTAC, LLC0424, has demonstrated high efficacy in degrading NSD2 in a

cereblon- and proteasome-dependent manner.[3][4][5][6]

Quantitative Data from LLC0424 Studies

The following table summarizes key quantitative data for the PROTAC degrader LLC0424,

which is synthesized using Thalidomide-Pip-N-boc.

Parameter Cell Line Value Reference
DCso (NSD2
_ RPMI-8402 20 nM [315161[71[8][°]
degradation)
Dmax (NSD2
. RPMI-8402 96% [3][516]181[9]
degradation)
ICso (Cell Growth
o SEM 3.56 uM [7]
Inhibition)
ICs0 (Cell Growth
o RPMI-8402 0.56 pM [7]
Inhibition)
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Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a PROTAC degrader
like LLCO424, starting from Thalidomide-Pip-N-boc. For the specific synthesis of LLC0424,
please refer to the detailed methods in "Discovery of LLC0424 as a Potent and Selective in
Vivo NSD2 PROTAC Degrader".[3][5][6]

Step 1: Boc Deprotection of Thalidomide-Pip-N-boc
e Dissolve Thalidomide-Pip-N-boc in a suitable solvent such as dichloromethane (DCM).

e Add an acid, typically trifluoroacetic acid (TFA), to the solution to remove the Boc protecting
group.

« Stir the reaction at room temperature for a specified time until the reaction is complete, as
monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

+ Remove the solvent and excess acid under reduced pressure to yield the deprotected amine
intermediate.

Step 2: Amide Coupling with the Target Protein Ligand

Dissolve the target protein ligand, which contains a carboxylic acid moiety, in a suitable
solvent like dimethylformamide (DMF).

» Activate the carboxylic acid using a coupling agent (e.g., HATU, HBTU) and a base (e.g.,
DIPEA).

o Add the deprotected thalidomide-piperidine intermediate from Step 1 to the activated ligand
solution.

» Allow the reaction to proceed at room temperature until completion.

» Purify the final PROTAC product using an appropriate chromatographic method, such as
preparative HPLC.

Signaling Pathway and Mechanism of Action
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The PROTAC degrader LLC0424, synthesized from Thalidomide-Pip-N-boc, facilitates the
targeted degradation of the NSD2 protein through the ubiquitin-proteasome system. The
following diagram illustrates this mechanism.

LLCO0424-Mediated NSD2 Degradation Pathway
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Caption: LLC0424 forms a ternary complex with NSD2 and the E3 ligase CRBN, leading to the
ubiquitination and subsequent proteasomal degradation of the NSD2 protein.

This mechanism of action highlights the utility of Thalidomide-Pip-N-boc as a foundational
element in the development of targeted protein degraders for therapeutic applications. The
resulting PROTACSs offer a powerful modality to eliminate pathogenic proteins, providing a
distinct advantage over traditional inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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